molecular formula C12H13NO3 B13945533 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-

1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-

Cat. No.: B13945533
M. Wt: 219.24 g/mol
InChI Key: VTUJFJAPMISIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-benzenediol and 2-furanylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

    Reaction Mechanism: The furanylmethylamine reacts with the 1,2-benzenediol through a nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- may involve:

    Large-Scale Reactors: The reaction is conducted in large-scale reactors to ensure efficient mixing and heat transfer.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Reduced forms of the original compound.

    Substituted Derivatives: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: The interaction with molecular targets can activate or inhibit various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol (Catechol): The parent compound, which lacks the furanylmethylamino group.

    4-Methylcatechol: A derivative with a methyl group instead of the furanylmethylamino group.

    1,4-Benzenediol (Hydroquinone): A similar compound with hydroxyl groups in the para position.

Uniqueness

1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- is unique due to the presence of the furanylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]benzene-1,2-diol

InChI

InChI=1S/C12H13NO3/c14-11-4-3-9(6-12(11)15)7-13-8-10-2-1-5-16-10/h1-6,13-15H,7-8H2

InChI Key

VTUJFJAPMISIRM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC(=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.